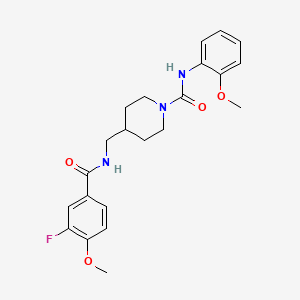

![molecular formula C10H10BrFN2O2 B2552344 5-{[(5-溴-3-氟吡啶-2-基)氧基]甲基}吡咯烷-2-酮 CAS No. 2189434-90-8](/img/structure/B2552344.png)

5-{[(5-溴-3-氟吡啶-2-基)氧基]甲基}吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one" is a synthetic molecule that appears to be related to various research efforts in the field of medicinal chemistry. The structure suggests the presence of a pyrrolidinone core, a common feature in many bioactive molecules, substituted with a bromo-fluoropyridine moiety through an ether linkage. This structural motif is indicative of potential biological activity, possibly as a pharmaceutical intermediate or as part of a larger drug molecule.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, where a palladium-catalyzed cyanation/reduction sequence was employed . Similarly, the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved regioselective reactions and bromination steps . These methods could potentially be adapted for the synthesis of the compound , considering the presence of bromo and fluoro substituents on the pyridine ring.

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like X-ray crystallography, as demonstrated by the synthesis and crystal structure analysis of a Schiff base compound . The molecular geometry, including bond angles and planarity, can significantly influence the biological activity of the compound. The pyridine and pyrrolidinone rings in the compound of interest are likely to exhibit specific electronic and steric properties that could be elucidated through such structural analyses.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the bromo and fluoro substituents on the pyridine ring, which can undergo various nucleophilic substitution reactions. For instance, the radiosynthesis of 5-((1-[11C]-methyl-2-(S)-pyrrolidinyl)methoxy)-2-chloro-3-((E)-2-(2-fluoropyridin-4-yl)vinyl)pyridine involved a nucleophilic substitution with [11C]-methyl iodide . The bromo and fluoro groups are also likely to affect the compound's electrophilic and nucleophilic centers, potentially leading to a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical application in drug synthesis. The synthesis of related compounds often yields solid intermediates that can be isolated and purified . The presence of halogen atoms could influence the lipophilicity of the compound, which in turn affects its pharmacokinetic properties. Additionally, the compound's reactivity towards other functional groups, as seen in the synthesis of 2-amino-5-[18F]fluoropyridines , would be an important aspect of its chemical property analysis.

科学研究应用

合成途径和化学操作

研究“5-{[(5-溴-3-氟吡啶-2-基)氧基]甲基}吡咯烷-2-酮”的一个重要方面是其在通过Suzuki交叉偶联反应开发新型吡啶衍生物中的作用。这些反应对于创造具有潜在应用于各个领域的化合物至关重要,包括材料科学和药物化学。例如,Ahmad等人(2017年)的研究提出了一种合成一系列新型吡啶衍生物的方法,展示了这些化合物在生产手性液晶掺杂剂和探索其抗血栓、生物膜抑制和溶血活性方面的实用性(Ahmad et al., 2017)。

富卤中间体用于复杂合成

卤代吡啶的独特结构特征使其成为合成复杂有机分子中不可或缺的中间体。吴等人(2022年)展示了使用卤舞反应合成五取代吡啶,突显了富卤吡啶在药物化学中的多功能性(Wu et al., 2022)。

抗菌剂

将吡啶衍生物作为抗菌剂的探索标志着另一个重要应用。Bouzard等人(1992年)对5-取代-6-氟-7-(环烷基氨基)-1,4-二氢-4-氧-1,8-萘啶-3-羧酸的合成和构效关系的研究强调了这类化合物在开发新的治疗剂中的潜力(Bouzard et al., 1992)。

重排和官能化

研究还探讨了吡咯啉盐的重排,以创建官能化哌啶,如Kimpe等人(1996年)所讨论的。这些重排提供了合成具有不同官能团的化合物的途径,增强了它们在合成有机化学中的实用性(Kimpe et al., 1996)。

选择性受体拮抗剂

该化合物及其衍生物在药理学中具有重要意义,例如在开发选择性受体拮抗剂方面。例如,Piccoli等人(2012年)对促食素-1受体机制的研究展示了结构相关化合物在解决强迫性进食方面的潜力,突显了这些分子在神经科学和药物疗法中的更广泛影响(Piccoli et al., 2012)。

作用机制

未来方向

属性

IUPAC Name |

5-[(5-bromo-3-fluoropyridin-2-yl)oxymethyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2O2/c11-6-3-8(12)10(13-4-6)16-5-7-1-2-9(15)14-7/h3-4,7H,1-2,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBINFAGRBUTAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1COC2=C(C=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)

![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)

![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)

![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)

![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)

![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)

![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)

![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)